Obesity
Description
Obesity is a complex chronic disease characterized by excessive body fat accumulation that presents a risk to health. It is defined by a Body Mass Index (BMI) of 30 or greater. This multifactorial condition results from a combination of genetic, environmental, behavioral, and physiological factors, leading to increased susceptibility to numerous comorbidities including type 2 diabetes, cardiovascular disease, certain cancers, and musculoskeletal disorders.
Treatment Compounds
PPARG

岩藻黄素
Fucoxanthin

柚皮苷二氢查尔酮
Naringin dihydrochalcone

罗汉果苷IVe
Mogroside IVe

羟基柠檬酸钙
Calcium (-)-hydroxycitrate

γ-倒捻子素
Gamma-mangostin

新橙皮苷二氢查尔酮
Neohesperidin Dihydrochalcone

4-O-肉桂酰奎宁酸
4-O-Cinnamoylquinic acid

景天庚酮糖
α-D-altro-3-Heptulofuranose

罗汉果苷IIa1
Mogroside IIa1
SREBF1
FASN
LEPR
ADRB3
UCP1
FABP4
LEP

柚皮苷二氢查尔酮
Naringin dihydrochalcone

罗汉果苷IVe
Mogroside IVe

羟基柠檬酸钙
Calcium (-)-hydroxycitrate

新橙皮苷二氢查尔酮
Neohesperidin Dihydrochalcone

景天庚酮糖
α-D-altro-3-Heptulofuranose

羟基柠檬酸
(-)-Hydroxycitric acid

1-去甲基荷叶碱
1-O-Demethylnuciferine
ADIPOQ

柚皮苷二氢查尔酮
Naringin dihydrochalcone

罗汉果苷IVe
Mogroside IVe

羟基柠檬酸钙
Calcium (-)-hydroxycitrate

新橙皮苷二氢查尔酮
Neohesperidin Dihydrochalcone

羟基柠檬酸
(-)-Hydroxycitric acid

1-去甲基荷叶碱
1-O-Demethylnuciferine

罗汉果苷IIe
Mogroside IIe

罗汉果苷IIa1
Mogroside IIa1
POMC
PPARA
MC4R
NPY
其他治疗化合物
直接关联的治疗化合物,作用靶点尚未明确

岩藻黄素
Fucoxanthin

柚皮苷二氢查尔酮
Naringin dihydrochalcone

罗汉果苷IVe
Mogroside IVe

羟基柠檬酸钙
Calcium (-)-hydroxycitrate

γ-倒捻子素
Gamma-mangostin

新橙皮苷二氢查尔酮
Neohesperidin Dihydrochalcone

4-O-肉桂酰奎宁酸
4-O-Cinnamoylquinic acid

景天庚酮糖
α-D-altro-3-Heptulofuranose

羟基柠檬酸
(-)-Hydroxycitric acid

1-去甲基荷叶碱
1-O-Demethylnuciferine

罗汉果苷IIe
Mogroside IIe

罗汉果苷IIa1
Mogroside IIa1